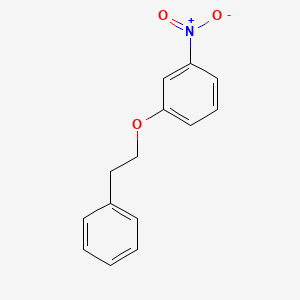

1-Nitro-3-(2-phenylethoxy)benzene

Descripción

1-Nitro-3-(2-phenylethoxy)benzene is a nitroaromatic compound featuring a nitro group (-NO₂) at the 1-position and a 2-phenylethoxy substituent (-OCH₂CH₂C₆H₅) at the 3-position of the benzene ring. The 2-phenylethoxy group is notable for its role in modulating electronic and steric effects, which can influence reactivity and interactions in biological systems .

Propiedades

Fórmula molecular |

C14H13NO3 |

|---|---|

Peso molecular |

243.26 g/mol |

Nombre IUPAC |

1-nitro-3-(2-phenylethoxy)benzene |

InChI |

InChI=1S/C14H13NO3/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |

Clave InChI |

JZJFXHISOOKKSL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison Insights :

- The nitro group’s IR absorption in 3f aligns with typical nitrobenzene derivatives, suggesting similar electronic environments in the target compound .

Substituent Variations: Phenylethynyl vs. Phenylethoxy

1-Nitro-3-(phenylethynyl)benzene (CAS 29338-47-4) replaces the oxygen atom in the phenylethoxy group with a carbon-carbon triple bond:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉NO₂ | |

| Molar Mass | 223.23 g/mol | |

| Storage Conditions | 2–8°C |

Comparison Insights :

- The phenylethynyl group introduces rigidity and extended conjugation, likely increasing thermal stability compared to the flexible 2-phenylethoxy chain in the target compound.

- The absence of an ether oxygen may reduce polarity, affecting solubility in polar solvents .

Trifluoromethoxy and Trifluoromethylsulfonyl Derivatives

1-Nitro-3-(trifluoromethoxy)benzene

| Property | Value/Description | Reference |

|---|---|---|

| Boiling Point | 96°C | |

| Molecular Formula | C₇H₄F₃NO₃ | |

| Purity | ≥98.0% (GC) |

1-Nitro-3-(trifluoromethylsulfonyl)benzene

| Property | Value/Description | Reference |

|---|---|---|

| Hazards | Harmful by inhalation, skin contact, or ingestion |

Comparison Insights :

- Trifluoromethoxy and trifluoromethylsulfonyl groups are strong electron-withdrawing substituents, which would significantly lower the electron density of the benzene ring compared to the 2-phenylethoxy group. This could enhance electrophilic substitution reactivity at the nitro-substituted position .

Halogen-Substituted Analogs: 1-Iodo-4-(2-phenylethoxy)benzene

This compound substitutes iodine at the 1-position and retains the 2-phenylethoxy group at the 4-position:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₁₃IO | |

| SMILES | C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I |

Comparison Insights :

- The iodine atom’s large atomic radius and polarizability may increase molecular weight and influence crystal packing or halogen bonding interactions, unlike the nitro group in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.